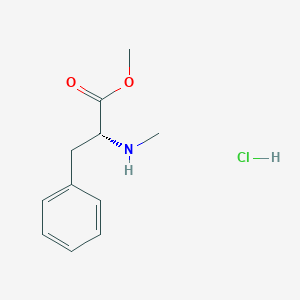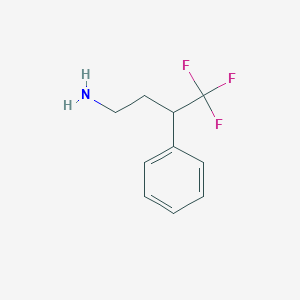![molecular formula C7H4F3N3 B1429148 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine CAS No. 1256793-68-6](/img/structure/B1429148.png)
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Anticancer Activity
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine derivatives have been explored for their potential as anticancer agents. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013). Additionally, novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been evaluated for cytotoxicity against human cancer cell lines, with some compounds showing promising activity (Nagender et al., 2014).
Synthesis and Molecular Structure
The synthesis of these compounds is a key area of research. Methods such as microwave-assisted treatment and multicomponent reaction approaches have been developed for synthesizing substituted 1H-pyrazolo[4,3-c]pyridines and 5-oxides (Palka et al., 2014). Cyclocondensation techniques have been used to produce 4-trifluoromethyl-substituted pyrazolo[3,4-b]pyridines, providing insights into their molecular structure and characteristic chemical shifts (Emelina et al., 2008).
Antimicrobial and Anti-biofilm Activities
These compounds have also been researched for their antimicrobial and anti-biofilm activities. Pyrazolo[3,4-b]pyridine derivatives bearing benzenesulfonamide and trifluoromethyl moieties have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various pathogenic strains (Chandak et al., 2013).
Biomedical Applications
A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines has been conducted, covering their synthesis, the diversity of substituents, and biomedical applications. These compounds have been used in various biomedical fields, highlighting their importance in this domain (Donaire-Arias et al., 2022).
Mechanoluminescence and OLED Applications
This compound derivatives have been employed in the synthesis of Pt(II) phosphors, showcasing mechanoluminescence and application in efficient white OLEDs. This highlights their potential in the field of materials science and electronics (Huang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as pyrrole and pyrrolidine analogs, have been found to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .
Mode of Action
It is known that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (tfmp) derivatives .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, contributing to their diverse therapeutic applications .
Pharmacokinetics
It is known that the unique physicochemical properties of the fluorine atom and the pyridine moiety can influence the adme properties of tfmp derivatives .
Result of Action
Tfmp derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .
Action Environment
It is known that the synthesis of similar compounds can be influenced by environmental factors .
Safety and Hazards
The safety data sheet for a related compound, 2,3-Dichloro-5-trifluoromethylpyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes and proteins, influencing their function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby altering the biochemical pathways in which these enzymes are involved. The interactions between this compound and biomolecules such as proteins and nucleic acids are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, this compound may affect the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream cellular events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, it may interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. The trifluoromethyl group in this compound enhances its binding affinity and specificity towards target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies depending on the animal model and the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of this compound can further participate in biochemical reactions, potentially leading to the formation of reactive intermediates. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. The localization of this compound within different cellular compartments can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization within these compartments can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-2-12-13-5(4)3-11-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMTHOUOFMTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
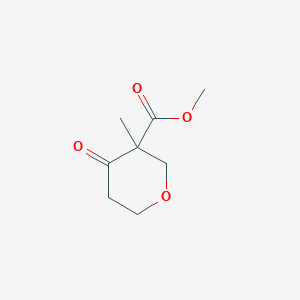
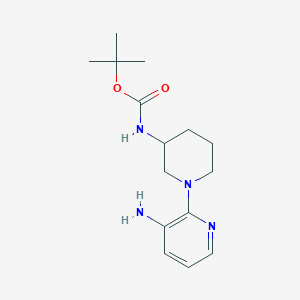
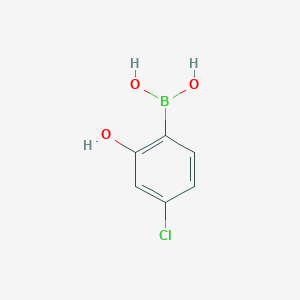
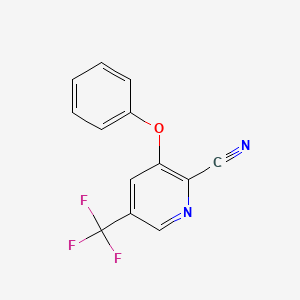

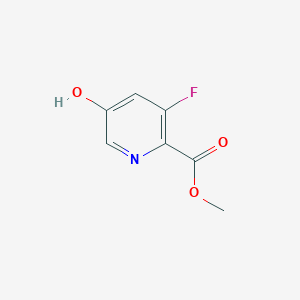
![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)


